REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:12]([CH3:15])=[N:13][CH2:14][CH:10]3[CH2:9][N+:8]([O-:16])=[C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[F:23])[C:6]=2[CH:24]=1.[OH-].[NH4+].C[N+]([O-])(C)C>[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC.C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]3[C:12]([CH3:15])=[N:13][CH:14]=[C:10]3[CH2:9][N+:8]([O-:16])=[C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[F:23])[C:6]=2[CH:24]=1 |f:1.2,4.5|
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Name
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8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo[1,5-a][1,4]benzodiazepine-5-oxide
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Quantity
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20 g
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Type
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reactant
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Smiles
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ClC=1C=CC2=C(C(=[N+](CC3N2C(=NC3)C)[O-])C3=C(C=CC=C3)F)C1
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Name
|
|
Quantity
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100 mL
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Type
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reactant
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Smiles
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[OH-].[NH4+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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7.6 g
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Type
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reactant
|
Smiles
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C[N+](C)(C)[O-]
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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catalyst
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Smiles
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[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
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Name
|
|
Quantity
|
7.66 g
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Type
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reactant
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Smiles
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C[N+](C)(C)[O-]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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catalyst
|
Smiles
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[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The layers are separated
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted with additional methylene chloride (2×50 ml)
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Type
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CONCENTRATION
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Details
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The combined organic extracts are concentrated to dryness
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Type
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DISSOLUTION
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Details
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the solids are redissolved in acetonitrile (200 ml)
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Type
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ADDITION
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Details
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To this mixture is added
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Type
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TEMPERATURE
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Details
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The reaction mixture is heated
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Type
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TEMPERATURE
|
Details
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to reflux
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Type
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TEMPERATURE
|
Details
|
The mixture is heated
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Type
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TEMPERATURE
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Details
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at reflux for 42 hr at which time HPLC
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Duration
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42 h
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated to dryness and ethyl acetate (100 ml)
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Type
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ADDITION
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Details
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is added back
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Type
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CUSTOM
|
Details
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The slurry is chromatographed (magnesol, 100 g) until no more product
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Type
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CONCENTRATION
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Details
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The combined column fractions are concentrated to about 60 ml and heptane (140 ml)
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Type
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ADDITION
|
Details
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is added slowly
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Type
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TEMPERATURE
|
Details
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The product is cooled to -15° overnight
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Duration
|
8 (± 8) h
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Type
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FILTRATION
|
Details
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collected by vacuum filtration
|
Type
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WASH
|
Details
|
washed with cold heptane
|
Type
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CUSTOM
|
Details
|
dried in the vacuum oven at 40°
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=[N+](CC=3N2C(=NC3)C)[O-])C3=C(C=CC=C3)F)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |